Alaproclate, (R)-

Description

Historical Context of (R)-Alaproclate Development

The development of Alaproclate (B1199957), and by extension its (R)- enantiomer, is rooted in the search for more effective and targeted antidepressant medications.

Alaproclate, with the developmental code name GEA-654, was developed in the 1970s by the Swedish pharmaceutical company Astra AB (now AstraZeneca). wikipedia.orgwikidoc.org Alongside compounds like zimelidine and indalpine, it was one of the first drugs to be classified as a selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.orgwikidoc.org The primary mechanism of action for SSRIs is to block the reabsorption of serotonin into neurons, thereby increasing the levels of this neurotransmitter in the synaptic cleft. ontosight.ai This action is believed to be responsible for the antidepressant effects of this class of drugs. ontosight.ai Alaproclate was first described in scientific literature by 1978. wikipedia.org

The development of Alaproclate as a potential antidepressant for human use was halted due to observations of liver complications in rodent studies. wikipedia.orgdrugbank.comdrugbank.comdrugbank.com Specifically, concerns over hepatotoxicity observed in these animal studies led to the discontinuation of its clinical development. drugbank.comdrugbank.comdrugbank.com

Stereochemical Significance in Alaproclate Research

The stereochemistry of Alaproclate is a critical aspect of its pharmacological profile, with its two enantiomers, (R)-(+)-Alaproclate and (S)-(-)-Alaproclate, exhibiting different activities. ontosight.ai

Research has demonstrated that the pharmacological effects of Alaproclate are stereoselective. nih.gov In studies examining the compound's effect on N-methyl-D-aspartate (NMDA) receptor-induced responses, the (S)-(-)-enantiomer was found to be more potent than the (R)-(+)-enantiomer. nih.gov The (S)-enantiomer is considered the pharmacologically active form regarding its SSRI properties. The differential activity of the enantiomers underscores the importance of stereochemistry in drug action, where the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets. nih.gov

| Enantiomer | Potency at NMDA Receptor |

|---|---|

| (S)-(-)-Alaproclate | More Potent |

| (R)-(+)-Alaproclate | Less Potent |

Academic Research Trajectories and Continued Scientific Interest

Despite its discontinuation for clinical development, Alaproclate, including the (R)- enantiomer, continues to be a tool in academic research, particularly in the study of neurodegenerative conditions.

Alaproclate has been investigated in preclinical models for conditions such as Alzheimer's disease. nih.govoup.comresearchgate.net Research has explored its effects as a non-competitive NMDA receptor antagonist. wikidoc.orgdrugbank.commedchemexpress.com This property is of interest because excessive glutamate (B1630785) signaling, which acts on NMDA receptors, is implicated in neuronal damage in neurodegenerative diseases.

In a mouse model of Alzheimer's disease, Alaproclate treatment was shown to increase levels of sirtuin 1 (SIRT1), a protein linked to neuroprotection, in the hippocampus and improve cognitive function. researchgate.netcaymanchem.comnih.gov Specifically, it was found to increase SIRT1 levels in N2a murine neuroblastoma cells expressing apolipoprotein E4 (ApoE4), a major genetic risk factor for Alzheimer's disease. caymanchem.comgoogle.com Studies have also indicated that Alaproclate can enhance memory retrieval in animal models, suggesting a potential role for serotonergic and cholinergic system interactions in memory processes. capes.gov.br

| Model | Finding | Reference |

|---|---|---|

| Rat Hippocampal Neurons | Inhibits NMDA-evoked currents (IC50 = 1.1 μM) | caymanchem.com |

| ApoE4-expressing Neuroblastoma Cells | Increases sirtuin 1 (SIRT1) levels (IC50 = 2.3 μM) | caymanchem.com |

| Alzheimer's Disease Mouse Model (FXFAD-ApoE4) | Increases hippocampal SIRT1 levels and improves cognition | researchgate.netcaymanchem.com |

| Mice (Inhibitory Avoidance Task) | Enhances memory retrieval | capes.gov.br |

Investigations in Preclinical Models of Behavioral and Psychiatric Disorders

(R)-Alaproclate, as an enantiomer of the selective serotonin reuptake inhibitor (SSRI) alaproclate, has been a subject of academic inquiry, primarily through studies on its racemic form and comparisons between its enantiomers. nih.govnih.gov Preclinical investigations using various animal models have been crucial in characterizing its potential pharmacological profile for behavioral and psychiatric conditions. These studies have explored its effects in models of depression, anxiety, and cognitive dysfunction.

Research has demonstrated that alaproclate, the racemic mixture containing both (R)- and (S)-enantiomers, exhibits antidepressant-like activity. In the forced swim test, a common preclinical screening model for antidepressants, alaproclate was shown to decrease immobility time in rats. caymanchem.com This effect is indicative of an antidepressant-like profile and is a characteristic shared by many clinically used antidepressant medications. mdpi.com

In models relevant to anxiety and obsessive-compulsive disorder (OCD), alaproclate has also been evaluated. One such model is the marble-burying behavior (MBB) test in mice, where the compound was found to reduce the number of buried marbles. core.ac.uk This behavior is considered analogous to the repetitive compulsions seen in OCD. core.ac.ukwikipedia.org The study noted that alaproclate reduced this behavior without significantly affecting general locomotor activity, suggesting a specific effect on the anxiety-like or compulsive behavior. core.ac.uk

Beyond its primary action as an SSRI, alaproclate has been identified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govwikipedia.orgdrugbank.com This dual mechanism of action has been a point of interest in research. Studies on cerebellar granule cells revealed that alaproclate blocks NMDA-induced responses. nih.gov Importantly, this effect was found to be stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer in this antagonistic action. nih.gov This suggests that the (R)-enantiomer contributes less to the NMDA receptor antagonism of the racemic mixture.

Investigations have also extended to models of neurodegenerative disorders with psychiatric symptoms, such as Alzheimer's disease. In a transgenic mouse model of Alzheimer's disease, alaproclate was reported to normalize levels of sirtuin 1 (SIRT1) in the hippocampus and improve cognition. caymanchem.com

The table below summarizes the key findings from preclinical behavioral studies involving alaproclate.

Table 1: Summary of (R)-Alaproclate and Alaproclate Effects in Preclinical Behavioral Models

| Preclinical Model | Compound Studied | Species | Key Findings | Citation |

|---|---|---|---|---|

| Forced Swim Test | Alaproclate (racemate) | Rat | Decreased immobility time, indicating antidepressant-like activity. | caymanchem.com |

| Marble-Burying Behavior (MBB) | Alaproclate (racemate) | Mouse | Reduced marble-burying without affecting locomotor activity, suggesting anxiolytic or anti-compulsive effects. | core.ac.uk |

| NMDA Receptor Antagonism | (R)- and (S)-Alaproclate | Rat (cerebellar granule cells) | The (S)-enantiomer was more potent than the (R)-enantiomer as a noncompetitive NMDA receptor antagonist. | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (R)-Alaproclate |

| Alaproclate |

| Amitriptyline (B1667244) |

| Desipramine |

| N-methyl-D-aspartate (NMDA) |

| Serotonin |

| Sirtuin 1 (SIRT1) |

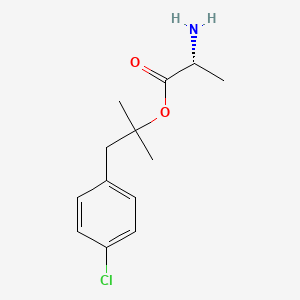

Structure

2D Structure

3D Structure

Properties

CAS No. |

66171-73-1 |

|---|---|

Molecular Formula |

C13H18ClNO2 |

Molecular Weight |

255.74 g/mol |

IUPAC Name |

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2R)-2-aminopropanoate |

InChI |

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m1/s1 |

InChI Key |

FZSPJBYOKQPKCD-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N |

Canonical SMILES |

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for R Alaproclate and Derivatives

General Chemical Synthesis Pathways of Alaproclate (B1199957)

The synthesis of alaproclate can be achieved through a multi-step chemical process. One common pathway involves the formation of a key tertiary alcohol intermediate, followed by esterification and amination.

A foundational synthesis route begins with methyl 4-chlorophenylacetate. wikipedia.org This starting material reacts with a Grignard reagent, specifically methylmagnesium iodide, to form the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol. wikipedia.org This alcohol is a crucial precursor for the subsequent steps.

The next stage involves the acylation of the tertiary alcohol. wikipedia.org This is accomplished using 2-bromopropionyl bromide, which results in the formation of an ester intermediate. wikipedia.org In the final step, this ester undergoes treatment with ammonia (B1221849) to yield alaproclate. wikipedia.org This process initially produces a racemic mixture of (R)- and (S)-enantiomers.

To obtain the specific (R)-enantiomer, resolution of the racemic mixture is required. This can be achieved by fractional crystallization using a chiral resolving agent.

An alternative approach involves asymmetric synthesis, which aims to selectively produce the desired enantiomer from the outset. For the related (S)-enantiomer, a two-step asymmetric method has been described which utilizes Evans' oxazaborolidine catalysts to control the stereochemistry. A similar stereoselective approach could theoretically be adapted for the synthesis of (R)-Alaproclate by using the appropriate chiral catalyst.

Table 1: Key Reactants and Intermediates in General Alaproclate Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| Methyl 4-chlorophenylacetate | Starting Material |

| Methylmagnesium iodide | Grignard Reagent |

| 1-(4-Chlorophenyl)-2-methyl-2-propanol | Tertiary Alcohol Intermediate |

| 2-Bromopropionyl bromide | Acylating Agent |

Preparation of Radiolabelled Alaproclate for Research Applications

For research applications, particularly in vitro receptor binding studies, radiolabeled versions of alaproclate are essential. researchgate.net Isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) have been incorporated into the alaproclate structure.

Tritium-Labelled Alaproclate (³H-Alaproclate):

The synthesis of ³H-Alaproclate with high specific activity has been achieved through the hydrogenolysis of a dibrominated precursor. researchgate.netresearchgate.net The process starts with a 2,5-dibromo analogue of alaproclate. researchgate.netresearchgate.net This analogue is then treated with tritium gas (³H₂) in a hydrogenolysis reaction to produce ³H-Alaproclate. researchgate.netresearchgate.net This method yields a product with a high specific activity, reported at 38 Ci/mmol. researchgate.netresearchgate.net The position of the tritium incorporation has been verified using ³H NMR spectroscopy. researchgate.net

Carbon-14-Labelled Alaproclate (¹⁴C-Alaproclate):

Table 2: Radiolabelled Alaproclate Synthesis Details

| Isotope | Precursor | Key Reaction | Reported Specific Activity / Yield |

|---|---|---|---|

| Tritium (³H) | 2,5-Dibromo analogue of alaproclate | Hydrogenolysis with tritium gas | 38 Ci/mmol |

Pharmacological Mechanisms of Action of R Alaproclate

Selective Serotonin (B10506) Reuptake Inhibition (SSRI Activity)

Alaproclate's primary and most well-known pharmacological action is the selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake. nih.govmedchemexpress.com This mechanism is characteristic of the SSRI class of compounds, which act by increasing the availability of serotonin in the synaptic cleft. nih.gov

Interaction with the Serotonin Transporter (SERT)

The molecular target for SSRIs, including Alaproclate (B1199957), is the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic space and returning it to the presynaptic neuron. clinpgx.orglbl.gov By binding to SERT, Alaproclate blocks this reuptake process. This action is highly selective for the serotonin system; studies have shown that Alaproclate has a low affinity for noradrenaline uptake transporters and negligible action on various other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, dopamine (B1211576) D2, and muscarinic receptors. clinpgx.orgnih.gov In binding studies, Alaproclate also demonstrated a weak affinity for 3H-norzimeldine binding sites in comparison to the tricyclic compound imipramine. nih.gov

Impact on Extracellular Serotonin Levels

The inhibition of SERT by Alaproclate leads to an accumulation of serotonin in the extracellular space of the synapse. lbl.gov This elevation in synaptic serotonin concentration enhances the activation of postsynaptic serotonin receptors, thereby amplifying serotonergic neurotransmission. clinpgx.org While the direct effect is an increase in synaptic serotonin, the systemic effects can be complex. For instance, one study in patients with dementia of the Alzheimer type demonstrated that Alaproclate treatment resulted in an inhibition of serotonin uptake in blood platelets. nih.gov Conversely, a separate study in patients with endogenous depression found no significant mean changes in 5-HT uptake in platelets during treatment with Alaproclate. nih.gov This highlights the potential for varied biochemical responses in different populations or conditions. The primary mechanism of SSRIs involves desensitizing presynaptic autoreceptors over time, which regulate serotonin release, leading to a sustained increase in neurotransmission. clinpgx.orgmdpi.com

Regional Serotonin Depletion Inhibition Studies in Preclinical Models

Preclinical research in animal models has revealed that Alaproclate's inhibition of serotonin uptake is not uniform throughout the central nervous system. In vivo studies demonstrated a distinct regional selectivity in its action. nih.gov The compound was found to be most potent at blocking 5-HT uptake in the hippocampus and hypothalamus. Its potency was moderate in the striatum and cerebral cortex, and notably low in the spinal cord. nih.gov

| Brain Region | Relative Potency |

|---|---|

| Hippocampus | High |

| Hypothalamus | High |

| Striatum | Moderate |

| Cerebral Cortex | Moderate |

| Spinal Cord | Low |

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

In addition to its SSRI properties, Alaproclate has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785). wikipedia.orgiiab.memdpi.com

Characterization as a Non-Competitive Antagonist

Alaproclate functions as a non-competitive antagonist of the NMDA receptor. wikipedia.orgdrugbank.comnih.gov This means it does not compete with the agonist, glutamate, for its binding site. Instead, non-competitive antagonists can block the receptor's function by binding to an allosteric site or by physically obstructing the ion channel. wikipedia.org Research has shown that Alaproclate blocks NMDA-induced responses in a noncompetitive and reversible manner. nih.gov The inhibition can be rapidly reversed upon removal of the compound, a characteristic it shares with other reversible noncompetitive antagonists like dextromethorphan (B48470) and amitriptyline (B1667244), but not with irreversible blockers such as dizocilpine (B47880) (MK-801). nih.gov

Studies using cerebellar granule cells determined the IC50 value for this noncompetitive antagonism.

| Parameter | Value |

|---|---|

| Mechanism | Non-competitive |

| IC50 Value | 0.3 µM |

| Reversibility | Reversible |

Furthermore, the effect of Alaproclate is stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer. nih.gov Investigations also revealed that Alaproclate does not alter the sensitivity of the NMDA receptor to glycine (B1666218) or magnesium, indicating that its binding site is distinct from the glutamate, co-agonist (glycine), and magnesium binding sites. nih.gov

Modulation of NMDA Receptor-Coupled Ion Flow and Intracellular Calcium Dynamics

Activation of the NMDA receptor opens a nonselective cation channel, permitting the influx of sodium (Na+) and, significantly, calcium (Ca2+) ions into the neuron. wikipedia.orgdiff.org This ion flow, particularly the influx of Ca2+, is critical for synaptic plasticity but can lead to excitotoxicity and neuronal death if excessive. nih.govnih.gov

Alaproclate acts as a potent antagonist of this NMDA receptor-coupled ion flow. nih.gov By blocking the channel, it inhibits the NMDA-induced changes in the neuron's membrane potential and, crucially, prevents the rise in intracellular free Ca2+. nih.gov This modulation of intracellular calcium dynamics is a key feature of its NMDA receptor antagonism. By preventing excessive Ca2+ influx mediated by NMDA receptor overactivation, Alaproclate can interfere with the signaling cascades that lead to excitotoxicity. nih.govnih.govarvojournals.org

Influence on Cyclic GMP Production Mediated by NMDA Receptors in Vivo

N-methyl-D-aspartate (NMDA) receptor activation is known to stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain. In vivo studies in rats have demonstrated that alaproclate can antagonize this effect. While alaproclate on its own did not affect basal cGMP levels, it dose-dependently inhibited the increase in cerebellar cGMP induced by the NMDA receptor stimulant harmaline. mdpi.com Furthermore, alaproclate was shown to block the rise in cGMP caused by the direct administration of NMDA itself. mdpi.com This action is attributed to alaproclate's ability to block the cation channel of the NMDA receptor complex, positioning it as a low-affinity uncompetitive NMDA receptor antagonist. mdpi.com Research has indicated a stereoselective component to this action, with the S-(-)-enantiomer being 2 to 5 times more potent than the R-(+)-enantiomer in antagonizing the harmaline-induced cGMP increase. mdpi.com

Interactive Data Table: Effect of Alaproclate on NMDA-Mediated cGMP Production

| Compound/Treatment | Effect on Cerebellar cGMP Levels | Potency Note |

|---|---|---|

| Alaproclate (alone) | No influence on basal levels mdpi.com | - |

| Harmaline (NMDA stimulant) | Increased cGMP | - |

| Alaproclate + Harmaline | Dose-dependently antagonized the increase mdpi.com | S-(-)-Alaproclate is 2-5x more potent than R-(+)-Alaproclate mdpi.com |

| NMDA (direct administration) | Increased cGMP | - |

| Alaproclate + NMDA | Blocked the increase mdpi.com | - |

Stereoselective NMDA Receptor Interactions

Alaproclate functions as a potent, reversible, and noncompetitive antagonist of the NMDA receptor. nih.gov Its interaction with the receptor is characterized by a distinct stereoselectivity. Studies on cerebellar granule cells and hippocampal neurons have consistently shown that the S-(-)-enantiomer is more potent than the R-(+)-enantiomer in blocking NMDA receptor-mediated responses and currents. nih.govnih.gov

The mechanism of this antagonism is primarily through an open-channel block of the NMDA receptor's ion channel, though it can also block closed channels at a much slower rate. nih.gov This action prevents ion flow, specifically Ca++, that is normally induced by NMDA. nih.gov The inhibitory effect is reversible upon removal of the compound. nih.gov This stereoselective interaction supports the view that the binding site for alaproclate on the NMDA receptor is structurally distinct from its binding sites on other channels, such as voltage-dependent potassium channels where the stereoselectivity is reversed. nih.gov

Interactive Data Table: Stereoselectivity of Alaproclate at the NMDA Receptor

| Enantiomer | Relative Potency at NMDA Receptor | IC50 (Alaproclate) |

|---|---|---|

| S-(-)-Alaproclate | More Potent nih.govnih.gov | 1.1 µM (for block of NMDA receptor currents) nih.gov |

| R-(+)-Alaproclate | Less Potent mdpi.comnih.govnih.gov | 0.3 µM (for block of NMDA-induced changes in membrane potential and Ca++) nih.gov |

Interaction with Other Neurotransmitter Systems and Receptors

Voltage-Dependent Potassium (K+) Channel Modulation

In addition to its effects on NMDA receptors, alaproclate modulates the function of voltage-dependent potassium (K+) channels. In studies using cultured rat hippocampal neurons, alaproclate produced a concentration-dependent block of the sustained voltage-dependent K+ current. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 6.9 µM. nih.gov

The mechanism for this modulation appears to be an open-channel block. nih.gov A notable characteristic of this interaction is its stereoselectivity, which is the reverse of that observed at NMDA receptors. For K+ channel blockade, (+)-Alaproclate, the (R)-enantiomer, was found to be more potent than (-)-Alaproclate, the (S)-enantiomer. nih.gov This opposing stereoselectivity suggests that the binding sites for alaproclate on K+ channels and NMDA receptors are structurally distinct. nih.gov

Interactive Data Table: Alaproclate Interaction with Voltage-Dependent K+ Channels

| Parameter | Finding | Stereoselectivity |

|---|---|---|

| Action | Concentration-dependent block of sustained K+ current nih.gov | (+)-Alaproclate (R-enantiomer) is more potent than (-)-Alaproclate nih.gov |

| IC50 | 6.9 µM nih.gov | - |

| Proposed Mechanism | Open-channel block nih.gov | - |

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Mechanisms of nAChR Inhibition

Information regarding the specific mechanisms of (R)-Alaproclate inhibition of nicotinic acetylcholine receptors could not be determined from the conducted research.

Role in Modulating Glutamatergic Neurotransmission Pathways

Information regarding the specific role of (R)-Alaproclate's interaction with nicotinic acetylcholine receptors in modulating glutamatergic neurotransmission could not be determined from the conducted research.

Muscarinic Cholinergic Receptor Potentiation

(R)-Alaproclate exhibits a complex interaction with the muscarinic cholinergic system, characterized by a potentiation of muscarinic agonist effects that appears to occur through indirect mechanisms rather than direct receptor binding. This potentiation has been observed in both in vivo and in vitro models, although the underlying actions differ, highlighting a dissociation between experimental systems.

In preclinical studies, alaproclate has been shown to potentiate the physiological responses to muscarinic cholinergic receptor stimulation. For instance, it enhances the hypothermic effect induced by the potent and selective muscarinic agonist oxotremorine (B1194727) in rats. While alaproclate is primarily known as a selective serotonin reuptake inhibitor (SSRI), the potentiation of this muscarinic response does not appear to be solely dependent on its serotonergic action. Research involving the destruction of central presynaptic serotonergic terminals with the neurotoxin p-chloroamphetamine (PCA) found that this lesion failed to reduce the oxotremorine-induced hypothermia in animals pretreated with alaproclate. This finding suggests that alaproclate may potentiate muscarinic cholinergic signaling, at least in part, through a non-serotonergic mechanism.

A notable dissociation exists between the observed in vivo potentiation of muscarinic effects and in vitro receptor binding affinity. Unlike classic tricyclic antidepressants, alaproclate demonstrates a negligible direct action on muscarinic receptors in binding assays. However, separate in vitro studies using N1E-115 neuroblastoma cells have elucidated a potential mechanism for its potentiating effects. In this cell line, the application of the muscarinic agonist carbachol (B1668302) activates an inward calcium current, which in turn activates potassium channels. Alaproclate was found to block these potassium channels, thereby prolonging the cellular response to carbachol. This suggests that while (R)-Alaproclate does not bind directly to the muscarinic receptor, it can enhance the downstream cellular signaling cascade initiated by muscarinic agonists. This specific in vitro action contrasts with its lack of direct receptor affinity, illustrating a clear dissociation between binding profiles and functional cellular outcomes.

| Experimental Model | Observation | Inferred Mechanism |

|---|---|---|

| In Vivo (Rat Model) | Potentiates oxotremorine-induced hypothermia. | Enhancement of muscarinic agonist effect, potentially via non-serotonergic pathways. |

| In Vitro (Binding Assay) | Negligible action/affinity for muscarinic receptors. | Lack of direct receptor binding. |

| In Vitro (Neuroblastoma Cells) | Prolongs cellular response to carbachol. | Blockade of potassium channels downstream of muscarinic receptor activation. |

Dopaminergic System Modulation in Preclinical Models

The direct interaction of (R)-Alaproclate with the dopaminergic system appears limited based on preclinical evidence. In vitro binding studies have shown that alaproclate has a negligible affinity for dopamine D2 receptors. Further research specifically examining its effects on dopamine turnover, levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), or on dopamine-mediated behaviors like amphetamine-induced stereotypy in preclinical models is not available in the reviewed literature. Therefore, while indirect modulation through its primary serotonergic or other secondary mechanisms cannot be entirely ruled out, there is currently no direct evidence from preclinical models to suggest that (R)-Alaproclate significantly modulates the dopaminergic system.

Serotonin Receptor Subtype Engagement (Beyond SERT)

While the principal mechanism of (R)-Alaproclate is the inhibition of the serotonin transporter (SERT), its pharmacological effects are also shaped by its interaction—or lack thereof—with various serotonin receptor subtypes. The elevation of synaptic serotonin levels resulting from SERT blockade leads to the engagement of these receptors, which can influence behavioral outcomes.

(R)-Alaproclate is characterized by its high selectivity for the serotonin transporter. In vitro binding studies have demonstrated that it is practically devoid of action on a number of other critical receptor sites. This includes a lack of significant affinity for various serotonin (5-HT) receptor subtypes, histamine-H1 receptors, alpha-1 and alpha-2 adrenergic receptors, and dopamine D2 receptors. This high degree of selectivity distinguishes it from many tricyclic antidepressants, which often interact with multiple receptor systems.

| Receptor Site | Binding Affinity / Action |

|---|---|

| Serotonin Transporter (SERT) | High (Inhibitor) |

| Serotonin (5-HT) Receptors | Low / Devoid of Action |

| Histamine-H1 Receptors | Low / Devoid of Action |

| Alpha-1 Adrenergic Receptors | Low / Devoid of Action |

| Alpha-2 Adrenergic Receptors | Low / Devoid of Action |

| Dopamine D2 Receptors | Low / Devoid of Action |

| Muscarinic Receptors | Low / Devoid of Action |

By inhibiting serotonin reuptake, (R)-Alaproclate increases the concentration of serotonin in the synaptic cleft. This elevated serotonin is then available to interact with multiple postsynaptic and presynaptic serotonin receptor subtypes, which are known to mediate a wide range of behaviors. For example, the 5-HT1A and 5-HT2 receptor families are deeply involved in the regulation of mood, anxiety, and cognitive processes. Manipulation of these receptor subtypes is a key mechanism for the therapeutic effects of many antidepressant and anxiolytic treatments. Although (R)-Alaproclate itself has low direct affinity for these receptors, its primary action on SERT indirectly leads to their engagement. Therefore, the behavioral effects observed with (R)-Alaproclate in preclinical contexts are potentially influenced by the downstream activation of specific serotonin receptor subtypes, such as 5-HT1A, 5-HT1C, 5-HT2, and 5-HT3, which are implicated in anxiolytic and antidepressant-like responses.

Enzyme and Protein Modulation

Based on a thorough search of scientific and medical databases, there is currently no available research or published data describing the modulation of Sirtuin 1 (SIRT1) levels or activity by (R)-Alaproclate in either cellular or animal models. While SIRT1 is a subject of interest in the study of depression and the action of some antidepressant compounds, a direct mechanistic link or interaction with (R)-Alaproclate has not been established in the scientific literature.

Preclinical Neuropharmacology and Behavioral Studies of R Alaproclate

Assessment of Antidepressant-Like Activity in Animal Models

The antidepressant-like properties of (R)-Alaproclate have been evaluated using standard behavioral paradigms in rodents, which are designed to screen for antidepressant efficacy. openaccessjournals.comnih.gov

In the forced swim test (FST) in rats, a widely used model to assess antidepressant activity, (R)-Alaproclate has been shown to decrease the duration of immobility. nih.govcaymanchem.comuni-freiburg.de This reduction in immobility is interpreted as an antidepressant-like effect, suggesting that the compound can counteract behavioral despair. openaccessjournals.comcaymanchem.com One study reported that a 40 mg/kg dose of alaproclate (B1199957) significantly decreased immobility time in rats. caymanchem.com

Another relevant animal model is the marble-burying behavior (MBB) test in mice, which is considered a model for obsessive-compulsive disorder (OCD), a condition for which SSRIs are a standard treatment. core.ac.uk In a study using C57BL/6J mice, alaproclate was found to significantly reduce the number of marbles buried without affecting general locomotor activity. core.ac.uk This finding provides further evidence for the activity of alaproclate within the serotonergic system, which is known to be involved in repetitive behaviors. core.ac.uk

Table 1: Effect of (R)-Alaproclate in Animal Models of Depression

| Animal Model | Species | Effect of (R)-Alaproclate | Finding |

|---|---|---|---|

| Forced Swim Test | Rat | Decreased immobility time | Suggests antidepressant-like activity. caymanchem.comuni-freiburg.de |

| Marble-Burying Behavior | Mouse | Reduced number of marbles buried | Suggests efficacy in a model of repetitive behaviors. core.ac.uk |

Investigations in Preclinical Models of Substance Use Disorders

The interaction between the serotonergic and dopaminergic systems is crucial in the neurobiology of addiction. wikipedia.orgnih.gov Preclinical studies have investigated the potential of (R)-Alaproclate to modulate the behavioral and neurochemical effects of cocaine.

In nonhuman primate models, (R)-Alaproclate has demonstrated an ability to attenuate the behavioral effects of cocaine. nih.gov Studies in squirrel monkeys and rhesus monkeys have shown that pretreatment with alaproclate can reduce cocaine self-administration and the behavioral-stimulant effects of cocaine in schedule-controlled tasks. nih.govresearchgate.net This suggests that enhancing serotonergic transmission via SERT inhibition can diminish the reinforcing properties of cocaine. nih.gov Conversely, some research in rhesus and squirrel monkeys indicated that alaproclate, as an SSRI, did not maintain self-administration behavior on its own, distinguishing it from drugs with high abuse potential. psu.edu

Neuroimaging techniques, such as Positron Emission Tomography (PET), have been employed in nonhuman primates to visualize the effects of (R)-Alaproclate on cocaine-induced brain activation. nih.govresearchgate.net Using [¹⁵O]H₂O-PET to measure cerebral blood flow (CBF), studies have shown that an acute cocaine injection increases CBF in the prefrontal cortex of rhesus monkeys. nih.gov Pretreatment with (R)-Alaproclate was found to block this cocaine-induced increase in CBF. nih.govoup.com This provides direct evidence that alaproclate can counteract the physiological activation of specific brain regions by cocaine, aligning with the behavioral findings. nih.gov

The reinforcing effects of cocaine are largely mediated by its ability to block the dopamine (B1211576) transporter (DAT), leading to a surge in extracellular dopamine in the brain's reward pathways, such as the nucleus accumbens. vcu.edu Preclinical microdialysis studies in squirrel monkeys have demonstrated that (R)-Alaproclate can attenuate the increase in extracellular dopamine induced by cocaine. nih.govresearchgate.netresearchgate.net A significant effect was noted where alaproclate pretreatment reduced the cocaine-induced elevation in dopamine levels. researchgate.netresearchgate.net This modulation of dopamine dynamics is believed to be a key mechanism through which increased serotonin (B10506) activity can reduce the rewarding and reinforcing effects of psychostimulants. nih.govvcu.edu

Table 2: Effects of (R)-Alaproclate on Cocaine-Related Measures in Preclinical Models

| Category | Model/Technique | Species | Effect of (R)-Alaproclate |

|---|---|---|---|

| Behavioral | Cocaine Self-Administration | Squirrel Monkey | Attenuated self-administration. nih.govresearchgate.net |

| Neuroimaging | PET with [¹⁵O]H₂O | Rhesus Monkey | Blocked cocaine-induced increases in cerebral blood flow. nih.govoup.com |

| Neurochemical | Microdialysis | Squirrel Monkey | Attenuated cocaine-induced increases in extracellular dopamine. nih.govresearchgate.netresearchgate.net |

Studies on Cognitive Function and Memory in Animal Models

The influence of the serotonergic system on cognitive functions like learning and memory is complex. uzh.ch Studies investigating the effects of (R)-Alaproclate on cognition have yielded mixed results.

In a mouse model of Alzheimer's disease, alaproclate was found to increase levels of sirtuin 1 (SIRT1) in the hippocampus, which was associated with improved cognition. caymanchem.com It also demonstrated an inhibitory effect on NMDA-evoked currents in cultured rat hippocampal neurons. caymanchem.com

However, other studies have reported cognitive impairment with alaproclate administration. In a study using the Morris water maze, a test of spatial learning and memory in rats, alaproclate was found to dose-dependently impair performance. pasteur.ac.ir Pre-training administration of alaproclate impaired both the acquisition and navigation phases of the task, suggesting that increased serotonergic activity can interfere with spatial learning mechanisms. uzh.chpasteur.ac.ir

Research on Serotonergic Influence on Sexual Behavior in Preclinical Species

The serotonergic system plays a significant modulatory role in sexual behavior, with increased serotonin levels generally associated with inhibitory effects. nih.govresearchgate.netnih.gov

Research in male rats has shown that enhancing serotonin transmission can dampen sexual motivation and performance. psu.edu One study noted that the administration of alaproclate increased the latency to initiate copulation, suggesting a reduction in sexual motivation. psu.edu The proposed mechanism involves the release of serotonin in the lateral hypothalamus, which in turn decreases dopamine release in the mesolimbic pathway, a critical circuit for motivated behaviors. psu.edu While specific studies focusing solely on (R)-Alaproclate in female preclinical models are less detailed, the general finding is that drugs that increase serotonin, such as SSRIs, tend to have negative effects on female sexual behavior as well. nih.govnih.gov

Research into Psychomotor Activity in Preclinical Models

The effects of (R)-Alaproclate on psychomotor activity have been evaluated in various preclinical models designed to predict antidepressant and anxiolytic efficacy. These models often measure changes in spontaneous motor activity, exploration, and stress-induced behaviors.

In the forced swim test in rats, a widely used model to screen for antidepressant-like activity, alaproclate has been shown to decrease immobility time. caymanchem.com This reduction in immobility is interpreted as an antidepressant-like effect, suggesting that the compound can increase active coping behaviors in a stressful situation.

Animal models of anxiety, such as the mouse black and white box test, are used to assess exploratory behavior in a novel and potentially anxiogenic environment. Studies with escitalopram (B1671245), another potent SSRI, have shown that it facilitates exploratory behavior in this model, which is indicative of anxiolytic activity. nih.gov Given that (R)-Alaproclate shares the same primary mechanism of action, it is plausible that it would produce similar effects on exploratory and psychomotor activity in such models.

Comparative Preclinical Pharmacological Profiles with Other Selective Serotonin Reuptake Inhibitors

Alaproclate was one of the first selective serotonin reuptake inhibitors (SSRIs) to be developed, alongside compounds like zimelidine and indalpine. wikipedia.orgiiab.me Its preclinical pharmacological profile is characterized by its high selectivity for the serotonin transporter (SERT) over other monoamine transporters. caymanchem.comontosight.ai

A key distinguishing feature of alaproclate compared to many other SSRIs is its activity as a non-competitive NMDA receptor antagonist. wikipedia.orgiiab.medrugbank.com This property is not typically shared by other widely used SSRIs such as fluoxetine (B1211875), paroxetine (B1678475), or sertraline. This dual action on both the serotonin system and the glutamate (B1630785) system gives alaproclate a unique pharmacological profile.

In comparative studies, different SSRIs exhibit variations in their affinity for the serotonin transporter and their selectivity. For example, paroxetine has a very high affinity for the SERT, while escitalopram is noted for its high degree of selectivity. nih.gov Alaproclate's selectivity for the SERT is a defining feature, with minimal impact on the reuptake of other neurotransmitters like norepinephrine. medcraveonline.com

The table below provides a comparative overview of the preclinical pharmacological properties of Alaproclate and other representative SSRIs.

| Feature | (R)-Alaproclate | Fluoxetine | Paroxetine | Sertraline | Escitalopram |

| Primary Mechanism | SSRI wikipedia.orgiiab.me | SSRI | SSRI | SSRI | SSRI nih.gov |

| Secondary Mechanism | Non-competitive NMDA receptor antagonist wikipedia.orgiiab.me | 5-HT2C receptor antagonist | Muscarinic cholinergic receptor antagonist nih.gov | Dopamine transporter (DAT) inhibition nih.gov | Allosteric site binding on SERT nih.gov |

| Selectivity for SERT | High | High | High | High | Very High nih.gov |

This table is for illustrative purposes and represents a simplified overview of complex pharmacological profiles.

The antidepressant-like effects of alaproclate, as demonstrated in preclinical models like the forced swim test, are comparable to those of other SSRIs. caymanchem.com For instance, a study comparing desipramine, amitriptyline (B1667244), zimeldine, and alaproclate in various animal models used to investigate antidepressant drugs found that all compounds exhibited antidepressant-like activity. caymanchem.com

Metabolism and Preclinical Pharmacokinetic Research of R Alaproclate

Identification of Metabolic Pathways in Preclinical Species

Detailed studies specifically outlining the metabolic pathways of (R)-Alaproclate in preclinical species are not extensively available in the public domain. However, based on the metabolism of structurally related antidepressants and other SSRIs in species such as rats and dogs, several key metabolic routes can be anticipated.

Common metabolic reactions for amine-containing drugs like Alaproclate (B1199957) include N-dealkylation, hydroxylation, and conjugation reactions such as glucuronidation. encyclopedia.pubnih.govabdn.ac.uk For instance, in vitro studies with rat liver microsomes on tricyclic antidepressants, which share some structural similarities with Alaproclate, have demonstrated that hydroxylation, demethylation, and N-oxidation are the primary metabolic transformations. nih.gov Similarly, the metabolism of the SNRI desvenlafaxine (B1082) in rat and dog liver microsomes involves glucuronidation, oxidation, and N-demethylation. nih.gov It is therefore highly probable that (R)-Alaproclate undergoes similar biotransformations.

The likely metabolic pathways for (R)-Alaproclate in preclinical species would involve:

Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring or other parts of the molecule.

N-dealkylation: Removal of one of the methyl groups from the dimethylamino moiety. encyclopedia.pubsemanticscholar.org

Ester Hydrolysis: Cleavage of the ester linkage, yielding the corresponding carboxylic acid and alcohol.

Glucuronidation: Conjugation of the parent drug or its metabolites with glucuronic acid to facilitate excretion. nih.gov

The resulting metabolites would be more polar and more readily excreted from the body. The specific metabolites formed and their relative abundance would likely vary between different preclinical species due to differences in their metabolic enzyme profiles.

In Vitro Metabolic Stability and Enzyme Characterization

The in vitro metabolic stability of a compound provides an early indication of its likely in vivo half-life and clearance. These studies are typically conducted using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. medcraveonline.comnih.gov

Furthermore, a study in human volunteers indicated that Alaproclate acts as a non-selective inhibitor of oxidative drug-metabolizing enzyme activity. nih.gov This points to a broad interaction with various CYP450 enzymes. SSRIs as a class are known to inhibit certain CYP450 enzymes, which can lead to drug-drug interactions. wikipedia.org For example, fluoxetine (B1211875) and paroxetine (B1678475) are known inhibitors of CYP2D6. wikipedia.org Although the specific CYP enzymes responsible for the metabolism of (R)-Alaproclate have not been definitively identified, it is plausible that it is a substrate and/or inhibitor of one or more CYP isoforms, such as those in the CYP2D, CYP3A, or CYP2C families, which are heavily involved in the metabolism of many psychotropic drugs. medcraveonline.comaustinpublishinggroup.comupol.cz

Table 1: In Vitro Metabolic Characteristics of (R)-Alaproclate (Inferred and Reported)

| Parameter | Finding/Inference | Source |

|---|---|---|

| Metabolic Enzymes | Likely metabolized by Cytochrome P450 enzymes. | nih.gov |

| Stereoselectivity | R-(+)-enantiomer shows higher potency for binding to induced rat liver microsomal sites compared to the S-(-)-enantiomer. | wikipedia.org |

| Enzyme Inhibition | Alaproclate non-selectively inhibits oxidative drug-metabolizing enzymes in humans. | nih.gov |

Assessment of Blood-Brain Barrier Permeation Mechanisms

For a centrally acting drug like an antidepressant, the ability to cross the blood-brain barrier (BBB) is essential for its therapeutic effect. The BBB is a highly selective barrier that protects the brain from harmful substances while allowing the passage of essential nutrients. google.com

While direct studies on the specific transport mechanisms of (R)-Alaproclate across the BBB are scarce, general principles of drug transport and findings for other SSRIs offer some insights. Small, lipophilic molecules can often cross the BBB via passive diffusion. Given the chemical structure of Alaproclate, a degree of passive permeation is expected.

However, the transport of many drugs across the BBB is also mediated by specific transporter proteins. These can be either influx transporters that facilitate entry into the brain or efflux transporters, such as P-glycoprotein (P-gp), that actively pump drugs out of the brain, thereby limiting their central nervous system exposure. drugdiscoverytrends.com Studies on other antidepressants, such as citalopram, have shown that they can be substrates for P-gp. diva-portal.org It is therefore plausible that the brain concentration of (R)-Alaproclate could also be influenced by such efflux transporters.

Interestingly, some research suggests that certain antidepressants can themselves modulate the permeability of the BBB. For instance, amitriptyline (B1667244) has been shown to inhibit P-gp, potentially enhancing the brain delivery of co-administered drugs. drugdiscoverytrends.com Whether (R)-Alaproclate possesses similar properties has not been reported. The active metabolite of another antidepressant, clomipramine, has been shown to cross the blood-brain barrier. researchgate.net This highlights the importance of understanding the BBB permeation of both the parent drug and its major metabolites.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-Alaproclate |

| Alaproclate |

| Amitriptyline |

| Citalopram |

| Clomipramine |

| Desmethylclomipramine |

| Desvenlafaxine |

| Fluoxetine |

| Paroxetine |

| Phenobarbital |

Q & A

Advanced Research Question

- Nonlinear regression : Fit IC₅₀ curves using log(inhibitor) vs. response models (e.g., GraphPad Prism).

- ANOVA with post hoc tests : Compare treatment groups in behavioral assays.

- Meta-analysis : Pool data from multiple studies to address low sample sizes .

How should conflicting data on (R)-alaproclate’s receptor selectivity be resolved?

Advanced Research Question

Contradictions in 5-HT vs. norepinephrine inhibition require:

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-paroxetine for SERT).

- Cross-validation : Replicate studies across independent labs.

- Structural analysis : Compare (R)- and (S)-enantiomer binding modes via molecular docking .

What are best practices for ensuring reproducibility in (R)-alaproclate synthesis and bioassays?

Basic Research Question

- Detailed protocols : Document LDA preparation and Stabase hydrolysis steps meticulously .

- Batch testing : Validate multiple synthetic batches via HPLC and NMR.

- Open data sharing : Publish raw chromatograms and assay datasets in supplementary materials .

How can researchers design robust negative controls for (R)-alaproclate’s behavioral studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.